molecular formula C24H16D5NO4 B613609 L-Phenyl-D5-alanine-N-fmoc CAS No. 225918-67-2

L-Phenyl-D5-alanine-N-fmoc

Cat. No. B613609
M. Wt: 392.47
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Self-Assembly and Hydrogelation

Fmoc-protected aromatic amino acids including Fmoc-phenylalanine derivatives are crucial in studying and enhancing the self-assembly and hydrogelation processes in aqueous solutions. These compounds have been shown to efficiently self-assemble into amyloid-like fibrils, promoting hydrogelation. Such studies underscore the importance of atomic substitutions on the benzyl side-chain of Fmoc-Phe in modulating hydrophobic and π–π interactions, which are vital for self-assembly and the rheological properties of hydrogels (Ryan, Anderson, & Nilsson, 2010). This application is significant in the design of novel biomaterials and for understanding the fundamental principles of molecular self-assembly.

Enzyme-Driven Dynamic Peptide Libraries

The development of dynamic combinatorial libraries (DCL) employing Fmoc-amino acids showcases an innovative approach to discovering self-assembling nanostructures. Through continuous enzymatic exchange of amino acid sequences, stable self-assembling structures are selected, highlighting the role of Fmoc-amino acids in evolving nanomaterials (Das, Hirsth, & Ulijn, 2009). This research opens new avenues in nanotechnology and materials science, offering a pathway to create highly ordered nanostructures with potential applications in biomedicine and engineering.

Solid-Phase Peptide Synthesis

In solid-phase peptide synthesis (SPPS) , Fmoc-protected amino acids serve as fundamental building blocks. The Fmoc group offers an orthogonal protection strategy, facilitating the sequential addition of amino acids to a growing peptide chain. This method is crucial for synthesizing peptides and proteins with high efficiency and fidelity, as demonstrated in various studies focusing on the synthesis of complex peptides and glycoconjugates on solid supports (Katajisto et al., 2002). The versatility and reliability of Fmoc-SPPS make it indispensable in the field of peptide therapeutics and biomaterials research.

Analytical Applications

Fmoc-protected amino acids are also pivotal in analytical chemistry , particularly in the separation and characterization of amino acids using techniques like capillary electrophoresis and high-performance liquid chromatography (HPLC). For instance, the derivatization of amino acids with Fmoc-Cl allows for their efficient separation and detection, facilitating the analysis of complex biological samples and the study of peptide synthesis pathways (Chan et al., 1993). This application is crucial for quality control in peptide synthesis and for the detailed study of biological processes involving amino acids and peptides.

Safety And Hazards

L-Phenyl-D5-alanine-N-fmoc should be handled with personal protective equipment, including chemical impermeable gloves89. It should be stored in a well-ventilated area, and sources of ignition should be removed89.


properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1/i1D,2D,3D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVFAHZPLIXNDH-XFTMQEPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001192525
Record name L-Phenyl-d5-alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001192525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Phenyl-D5-alanine-N-fmoc

CAS RN

225918-67-2
Record name L-Phenyl-d5-alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=225918-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Phenyl-d5-alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001192525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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